[3-(Aminomethyl)pyrrolidin-3-yl]methanol
Description
[3-(Aminomethyl)pyrrolidin-3-yl]methanol is a pyrrolidine-based amino alcohol characterized by a five-membered nitrogen-containing ring with hydroxymethyl (-CH2OH) and aminomethyl (-CH2NH2) substituents at the 3-position. This compound is a versatile chiral building block in medicinal chemistry and drug synthesis due to its dual functional groups, which enable hydrogen bonding and structural diversification.
Properties
CAS No. |
162687-14-1 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[3-(aminomethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c7-3-6(5-9)1-2-8-4-6/h8-9H,1-5,7H2 |
InChI Key |
SOCIAWKDLHUOID-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CO |
Canonical SMILES |
C1CNCC1(CN)CO |
Synonyms |
3-Pyrrolidinemethanol,3-(aminomethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Pyrrolidine Ring
(a) Fluorinated Derivatives
- [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol Molecular Formula: C12H15FNO2 Molecular Weight: 225.26 g/mol Key Feature: A fluorinated phenyl group enhances lipophilicity and metabolic stability, making it valuable in CNS drug discovery. Applications: Used as a pharmacophore in kinase inhibitors and neurotransmitter analogs.
(b) Benzyl-Substituted Analogues
- (1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol Molecular Formula: C13H19NO2 Molecular Weight: 221.3 g/mol Key Feature: The benzyl group enhances steric bulk, favoring interactions with hydrophobic protein pockets. Applications: Intermediate in antitumor and antimicrobial agents.
- [1-(4-Aminophenyl)pyrrolidin-3-yl]methanol Molecular Formula: C11H16N2O Molecular Weight: 192.26 g/mol Key Feature: The para-aminophenyl group enables conjugation with carboxylic acids or electrophiles, useful in prodrug design.
Piperidine vs. Pyrrolidine Analogues
- (3-Amino-1-benzylpiperidin-3-yl)methanol Molecular Formula: C13H20N2O Molecular Weight: 220.31 g/mol Key Feature: The six-membered piperidine ring increases conformational flexibility compared to pyrrolidine, affecting target selectivity. Hazards: Classified as a respiratory irritant (H335).
Data Table: Comparative Overview of Key Compounds
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